N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine
Overview
Description
Iodoacetyl-LC-biotin, also known as N-iodoacetyl-N-biotinylhexylenediamine, is a sulfhydryl-reactive biotinylation reagent. This compound is widely used in biochemical research for labeling proteins and other molecules that contain sulfhydryl groups. It forms stable, irreversible thioether bonds with reduced thiols, making it a valuable tool for studying protein interactions and functions .
Mechanism of Action
Iodoacetyl-LC-Biotin, also known as N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine or Iaa-biotin, is a sulfhydryl-reactive biotinylation agent . This compound has a unique mechanism of action, which involves several steps and targets.
Target of Action
The primary targets of Iodoacetyl-LC-Biotin are proteins and other molecules that contain sulfhydryl groups . These groups are typically found in the side chains of cysteine residues .
Mode of Action
Iodoacetyl-LC-Biotin specifically reacts with reduced thiols (-SH) in alkaline buffers . The iodoacetyl group at the end of the compound forms a non-reversible bond with the sulfhydryl groups on proteins and other molecules . This reaction results in the formation of a stable thioether bond .
Biochemical Pathways
The biochemical pathways affected by Iodoacetyl-LC-Biotin are primarily related to protein labeling and modification . The biotinylation of proteins is a powerful tool for investigating biological phenomena, both in vitro and in vivo .
Result of Action
The result of Iodoacetyl-LC-Biotin’s action is the formation of a biotinylated molecule . The long spacer arm of Iodoacetyl-LC-Biotin enables the modified molecule to better bind to avidin or streptavidin probes . This allows for the detection and analysis of the biotinylated proteins.
Action Environment
The action of Iodoacetyl-LC-Biotin is influenced by several environmental factors. The reaction of the iodoacetyl group with a sulfhydryl group is rapid and specific, especially when only a slight reagent-to-sulfhydryl molar excess is used and the reaction is performed at pH 8.3 (7.5-8.5) . The compound is also sensitive to light and moisture, and should be stored protected from these elements .
Biochemical Analysis
Biochemical Properties
Iodoacetyl-LC-Biotin specifically reacts with reduced thiols (-SH), such as the side-chain of cysteine ©, in alkaline buffers to form permanent (irreversible) thioether bonds . This reaction is rapid and specific, especially when only a slight reagent-to-sulfhydryl molar excess is used .
Cellular Effects
Iodoacetyl-LC-Biotin is membrane-permeable, meaning it can be used to label inside cells (intracellular) . The biotinylated proteins typically retain their biological activity because the biotin group is relatively small .
Molecular Mechanism
The iodoacetyl group at the end of Iodoacetyl-LC-Biotin reacts with sulfhydryl groups on proteins and other molecules, forming a nonreversible bond . This reaction occurs by nucleophilic substitution of iodine with a thiol (sulfhydryl) group, resulting in a stable thioether bond .
Transport and Distribution
Iodoacetyl-LC-Biotin is not soluble in water and must be dissolved in an organic solvent such as DMF before further dilution in aqueous solutions . This suggests that its transport and distribution within cells and tissues may depend on its solubility and the presence of specific transporters or binding proteins.
Subcellular Localization
Given its membrane-permeable nature, it can be used to label proteins inside cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iodoacetyl-LC-biotin is synthesized by attaching an iodoacetyl group to the valeric acid side chain of biotin through a 1,6-diaminohexane spacer. The compound is not soluble in water and requires dissolution in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before use .
Industrial Production Methods
The industrial production of iodoacetyl-LC-biotin involves the following steps:
Synthesis of Biotinylhexylenediamine: Biotin is reacted with 1,6-diaminohexane to form biotinylhexylenediamine.
Iodoacetylation: The biotinylhexylenediamine is then reacted with iodoacetic acid or its derivatives to introduce the iodoacetyl group.
Chemical Reactions Analysis
Types of Reactions
Iodoacetyl-LC-biotin primarily undergoes nucleophilic substitution reactions with sulfhydryl groups (-SH) on proteins and other molecules. This reaction forms a stable thioether bond .
Common Reagents and Conditions
Reagents: Iodoacetyl-LC-biotin, DMSO or DMF (for dissolution), Tris or borate buffer (pH 7.5 to 8.5).
Conditions: The reaction is typically performed in the dark at room temperature to prevent degradation of the iodoacetyl group
Major Products
The major product of the reaction between iodoacetyl-LC-biotin and a protein containing sulfhydryl groups is a biotinylated protein with a stable thioether bond .
Scientific Research Applications
Iodoacetyl-LC-biotin has a wide range of applications in scientific research:
Protein Labeling: It is used to biotinylate antibodies and other proteins for various protein methods, including Western blotting and immunoprecipitation.
Intracellular Labeling: Due to its membrane permeability, it can be used to label proteins inside cells.
Electron Microscopy: It is used in electron microscopy studies to investigate spatial relationships between proteins.
Affinity Purification: Biotinylated proteins can be purified using avidin or streptavidin affinity chromatography.
Comparison with Similar Compounds
Iodoacetyl-LC-biotin is unique due to its long spacer arm and specific reactivity with sulfhydryl groups. Similar compounds include:
Maleimido-biotin: Reacts with sulfhydryl groups but has a different spacer arm and reactivity profile.
Pyridyldithiol-biotin: Also reacts with sulfhydryl groups but forms a disulfide bond that can be cleaved under reducing conditions.
Iodoacetyl-LC-biotin’s extended spacer arm and irreversible thioether bond formation make it particularly useful for applications requiring stable and permanent biotinylation .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[(2-iodoacetyl)amino]hexyl]pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31IN4O3S/c19-11-16(25)21-10-6-2-1-5-9-20-15(24)8-4-3-7-14-17-13(12-27-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26)/t13-,14-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXDWMHPTVQBIP-ZQIUZPCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31IN4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918564 | |
Record name | N-{6-[(1-Hydroxy-2-iodoethylidene)amino]hexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93285-75-7 | |
Record name | N-Iodoacetyl-N'-biotinylhexylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093285757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{6-[(1-Hydroxy-2-iodoethylidene)amino]hexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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